1-Bromo-4-iso-butyloxy-3-fluorobenzene
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Overview
Description
1-Bromo-4-iso-butyloxy-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, a fluorine atom, and an iso-butyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-iso-butyloxy-3-fluorobenzene typically involves the bromination of 4-iso-butyloxy-3-fluorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iso-butyloxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-iso-butyloxy-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iso-butyloxy-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the iso-butyloxy group, contribute to the compound’s reactivity and ability to form stable intermediates. These interactions can influence various biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the iso-butyloxy group.
1-Bromo-3-fluorobenzene: Similar but with different positioning of the fluorine atom.
4-Bromoanisole: Contains a methoxy group instead of an iso-butyloxy group.
Uniqueness
1-Bromo-4-iso-butyloxy-3-fluorobenzene is unique due to the presence of the iso-butyloxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other halogenated benzene derivatives and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H12BrFO |
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Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 |
InChI Key |
XAVOLXDJLVSTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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